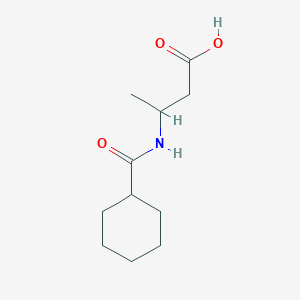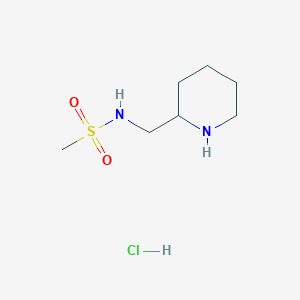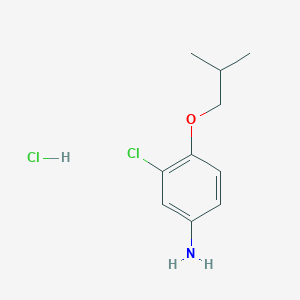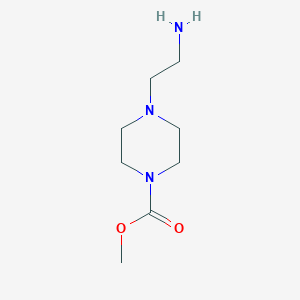
3-(Cyclohexylformamido)butanoic acid
Descripción general
Descripción
3-(Cyclohexylformamido)butanoic acid is a chemical compound with the CAS Number: 1094766-18-3 . Its IUPAC name is 3-[(cyclohexylcarbonyl)amino]butanoic acid . The molecular weight of this compound is 213.28 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Cyclohexylformamido)butanoic acid is1S/C11H19NO3/c1-8(7-10(13)14)12-11(15)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study by Kumar et al. (2012) developed an efficient procedure for synthesizing 3-(3-arylthioureido)propanoic/butanoic acid, demonstrating the potential of using compounds like 3-(Cyclohexylformamido)butanoic acid in the synthesis of complex organic structures (Kumar et al., 2012).
Catalysis and Chemical Industry Applications
- Wang et al. (2011) reported a catalyst using cyclohexanone (a related compound) for the selective hydrogenation of phenol in the chemical industry, indicating a potential application area for 3-(Cyclohexylformamido)butanoic acid (Wang et al., 2011).
Enamine Chemistry
- Research by Carlsson and Lawesson (1982) on the reduction of enaminones, which can be synthesized from compounds like cyclohexanone, suggests a role for 3-(Cyclohexylformamido)butanoic acid in the study of enamine chemistry (Carlsson & Lawesson, 1982).
Synthesis of Pharmaceutical Compounds
- Jiménez et al. (2017) explored the synthesis of chiral 3-(p-tolyl) butanoic acids, indicating that derivatives of butanoic acid like 3-(Cyclohexylformamido)butanoic acid could be valuable in pharmaceutical research (Jiménez et al., 2017).
Enzyme Inhibition Studies
- A study by Nazir et al. (2018) used 4-(1H-indol-3-yl)butanoic acid in the synthesis of compounds for urease enzyme inhibition, suggesting potential research applications for 3-(Cyclohexylformamido)butanoic acid in enzyme studies (Nazir et al., 2018).
Biodegradation and Environmental Applications
- Research by Hocker et al. (2014) on the hydrolysis of polyamides by organic acids like butanoic acid highlights a possible application in the study of biodegradation and environmental impact of similar compounds (Hocker et al., 2014).
Safety and Hazards
The safety information for 3-(Cyclohexylformamido)butanoic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(cyclohexanecarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(7-10(13)14)12-11(15)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQVGLDLIKZCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylformamido)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)






![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)


![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)